Z-LEU-TYR-OH
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40908-35-8 |
|---|---|
Molecular Formula |
C23H28N2O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H28N2O6/c1-15(2)12-19(25-23(30)31-14-17-6-4-3-5-7-17)21(27)24-20(22(28)29)13-16-8-10-18(26)11-9-16/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29) |
InChI Key |
LYFZBGIZNYYJJR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Other CAS No. |
40908-35-8 |
sequence |
LY |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Z Leu Tyr Oh for Academic Inquiry
Established Synthetic Routes for Z-LEU-TYR-OH Production
The synthesis of this compound can be accomplished through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each approach offers distinct advantages and is chosen based on the desired scale, purity requirements, and subsequent application of the target peptide.
Solid-phase peptide synthesis (SPPS) is a widely adopted method for producing peptides, where the peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support. nih.gov For the synthesis of this compound, the process would typically commence with the attachment of the C-terminal amino acid, Tyrosine, to a suitable resin.
The synthesis would proceed as follows:
Resin Loading : The first amino acid, Fmoc-Tyr(tBu)-OH, is anchored to a 2-chlorotrityl chloride (2-CTC) resin. nih.govresearchgate.net The 2-CTC resin is favored for preparing peptides with a free C-terminal carboxyl group, as it allows for mild cleavage conditions that preserve the final acid functionality. nih.gov The tert-butyl (tBu) group protects the hydroxyl side chain of Tyrosine. thermofisher.com
Fmoc Deprotection : The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is removed using a base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF), to expose the free amine for the next coupling step. nih.govproteogenix.science
Coupling : The final N-terminal amino acid, Z-Leu-OH, is then introduced. The carboxyl group of Z-Leu-OH is activated using a coupling reagent to facilitate the formation of the peptide bond with the free amine of the resin-bound tyrosine.
Cleavage : Once the sequence is complete, the dipeptide is cleaved from the resin. For a 2-CTC resin, a mild acidic cocktail, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), is used. nih.gov This step also removes the tBu side-chain protecting group from Tyrosine, yielding the final product, this compound.
Common coupling reagents used in SPPS are carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium-based reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. researchgate.netproteogenix.science
Table 1: Key Reagents in Solid-Phase Synthesis of this compound
| Reagent/Component | Function | Common Examples |
| Solid Support | Insoluble polymer for peptide anchoring | 2-Chlorotrityl chloride (2-CTC) resin |
| Nα-Protecting Group | Temporary protection of the N-terminus | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Permanent protection of reactive side chains | tBu (tert-butyl) for Tyrosine hydroxyl |
| Coupling Reagent | Promotes peptide bond formation | HBTU, HCTU, DCC, DIC |
| Coupling Additive | Reduces racemization and side reactions | HOBt, HOAt |
| Deprotection Reagent | Removes the Nα-Fmoc group | 20% Piperidine in DMF |
| Cleavage Reagent | Releases peptide from resin and removes side-chain protection | 1% TFA in DCM; 95% TFA cocktails |
Solution-phase synthesis involves carrying out all reactions in a homogeneous solvent system. While often more labor-intensive due to the need for purification after each step, it is highly suitable for large-scale production. The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, was a foundational development for modern solution-phase peptide synthesis. bachem.com
A typical solution-phase route for this compound involves:
Protection and Activation : The N-terminus of Leucine (B10760876) is protected with a benzyloxycarbonyl group to form Z-Leu-OH. Separately, the C-terminus of Tyrosine is protected, often as a methyl or benzyl (B1604629) ester (e.g., H-Tyr-OMe), to prevent its participation in the coupling reaction.
Coupling : Z-Leu-OH is activated, for instance by converting it to an acid chloride or using coupling agents like DCC. gcwgandhinagar.com This activated species is then reacted with the protected Tyrosine ester in a suitable solvent like tetrahydrofuran (B95107) (THF) or DMF. thermofisher.com
Deprotection : The protecting group on the Tyrosine C-terminus is removed. For example, a methyl ester can be saponified using aqueous sodium hydroxide. acs.org The Z-group on the N-terminus is stable to these conditions and remains intact.
This classical approach requires careful control of reaction conditions to prevent side reactions and racemization. gcwgandhinagar.com
Solid-Phase Peptide Synthesis Approaches for this compound
Regioselective Derivatization and Analog Generation of this compound
This compound serves as a starting point for generating a wide array of analogs for academic research. By selectively modifying the N-terminus, C-terminus, or the Tyrosine side chain, researchers can systematically investigate structure-activity relationships (SAR).
The N-terminal Z-group can be replaced with other protecting groups to alter the physicochemical properties of the dipeptide, such as solubility or stability. The most common alternatives are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile Fmoc group. proteogenix.scienceresearchgate.net
Boc-Strategy : Replacing the Z-group with a Boc group (to form Boc-Leu-Tyr-OH) introduces a protecting group that is removed under different, acidic conditions (e.g., TFA), offering an orthogonal protection scheme relative to other protecting groups. proteogenix.science
Fmoc-Strategy : While typically used for Nα-protection during SPPS, an Fmoc group could be used in solution-phase synthesis as well, providing an alternative that is stable to acid but labile to bases like piperidine. proteogenix.science
The choice of N-terminal protecting group is critical as it can influence the peptide's conformation and interaction with its biological target.
Table 2: Comparison of Common N-Terminal Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Key Features |
| Benzyloxycarbonyl | Z, Cbz | Catalytic Hydrogenation (H₂/Pd) | Historically significant; stable to mild acid/base. bachem.com |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Widely used in "Boc-chemistry" SPPS. proteogenix.science |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Standard for modern "Fmoc-chemistry" SPPS. proteogenix.science |
The C-terminal carboxyl group of this compound is a prime site for modification to develop molecular probes. formulationbio.com Functionalization at this position can be used to attach reporter groups like fluorophores or to create inhibitors with specific reactive moieties.
Probe Synthesis : Fluorescent probes can be synthesized by coupling a fluorescent dye, such as 5(6)-carboxyfluorescein (B613776) (FAM), to the C-terminus. acs.orgproteogenix.science This is often achieved by activating the carboxyl group of the dipeptide and reacting it with an amine-functionalized dye. Similarly, a quencher molecule like DABCYL can be attached to create FRET (Förster Resonance Energy Transfer) probes for studying enzyme activity. acs.org
Inhibitor Development : The carboxyl group can be converted into a reactive "warhead" to create irreversible inhibitors. For example, conversion to a chloromethyl ketone (CMK) yields Z-Leu-Tyr-chloromethylketone, a potent inhibitor that forms a covalent bond with active site cysteine or serine residues in target proteases. Other modifications include conversion to an aldehyde, which can act as a transition-state analog inhibitor of certain proteases. formulationbio.com
These C-terminal modifications are crucial for transforming the simple dipeptide into a sophisticated tool for biochemical assays and imaging. qyaobio.com
The phenolic side chain of the Tyrosine residue is a key site for modification in SAR studies. researchgate.netresearchgate.netnih.gov Altering this side chain can provide critical insights into the binding requirements of a target protein or enzyme.
Analog Substitution : Tyrosine can be replaced with non-natural amino acids during synthesis to probe the importance of the aromatic ring and the hydroxyl group. For example, replacing Tyrosine with D-Tryptophan (D-Trp) or Dmt (dimethyltyrosine) can drastically alter binding affinity and selectivity for specific receptors. frontiersin.org
Hydroxyl Group Modification : The phenolic hydroxyl group can be alkylated or used as a handle for further functionalization. For instance, creating a benzyloxytyrosine analog can be achieved by using the appropriately protected amino acid during synthesis. researchgate.net Such modifications can modulate hydrogen bonding capacity and steric interactions within a binding pocket.
Ring Functionalization : Methods exist for the direct functionalization of the tyrosine aromatic ring, such as ortho-functionalization via palladium catalysis, allowing for the introduction of new substituents that can be used to fine-tune activity or attach labels. nih.gov
These systematic modifications of the Tyrosine side chain are fundamental to the process of optimizing peptide-based molecules for higher potency and selectivity. mdpi.comacs.org
C-Terminal Functionalization for this compound Probe Development
Purification and Advanced Characterization Techniques for Synthetic this compound Derivatives
The rigorous purification and comprehensive characterization of synthetic this compound derivatives are paramount to ensure their chemical identity, purity, and suitability for academic research. Following the synthetic steps, the crude product is typically a heterogeneous mixture containing the desired compound, unreacted starting materials, byproducts, and reagents. Therefore, advanced analytical techniques are employed to isolate the target molecule and validate its structure.
Chromatographic Separations (e.g., HPLC) in this compound Synthesis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of this compound and its analogs. Reversed-phase HPLC (RP-HPLC) is the most common modality used for peptide purification. In this technique, the stationary phase is nonpolar (e.g., C18 silica (B1680970) gel), and the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile (B52724), often with an acid additive such as trifluoroacetic acid (TFA) or acetic acid (AcOH). acs.org
The separation principle relies on the differential partitioning of the sample components between the stationary and mobile phases. More hydrophobic molecules, such as protected peptides like this compound, will have a stronger affinity for the nonpolar stationary phase and thus elute later than more polar impurities. A gradient elution, where the concentration of the organic modifier is gradually increased, is typically employed to achieve optimal separation of complex mixtures. jst.go.jp
For instance, in the purification of various peptide conjugates, preparative RP-HPLC with a C18 column is frequently utilized. acs.orgjst.go.jp The elution gradients are carefully optimized to ensure high resolution. For example, a linear gradient of 30–50% acetonitrile in water (with 0.1% TFA) over 30 minutes has been used to purify peptide conjugates. jst.go.jp The detection of the eluting compounds is commonly performed using a UV-Vis detector, typically at a wavelength of 214 nm, which corresponds to the absorption of the peptide bond. acs.org
The efficiency of the purification can be significantly influenced by the choice of mobile phase additives. TFA is widely used as it improves peak shape and resolution by acting as an ion-pairing agent. However, for certain applications, other acids like acetic acid may be preferred. jst.go.jp The selection of the appropriate column, flow rate, and gradient profile is critical for achieving high purity of the final this compound derivative.
Table 1: Exemplary HPLC Purification Parameters for Peptide Analogs
| Parameter | Value | Reference |
| Column | SHISEIDO CAPCELL PAK C18 UG120 (5 µm), 20 × 250 mm | jst.go.jp |
| Mobile Phase A | 0.1% AcOH in H₂O | jst.go.jp |
| Mobile Phase B | 0.09% AcOH/10% H₂O/90% Acetonitrile | jst.go.jp |
| Flow Rate | 7.0 mL/min | jst.go.jp |
| Gradient | 75:25 to 60:40 (A:B) over 30 min (linear) | jst.go.jp |
| Detection | UV-Vis at 214 nm | acs.org |
This table provides an illustrative example of HPLC conditions and is not specific to this compound itself but rather to similar peptide structures.
Spectroscopic and Mass Spectrometric Validation of this compound Analogs
Once a this compound derivative has been purified, its structural integrity must be unequivocally confirmed. This is achieved through a combination of spectroscopic and mass spectrometric techniques.
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the synthesized peptide and to confirm its elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, as it minimizes fragmentation and allows for the observation of the intact molecular ion. jst.go.jp High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of the compound. nih.gov For example, in the characterization of a Boc-protected tetrapeptide, HRMS was used to find the exact mass, which was then compared to the calculated mass. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to elucidate the structure of this compound analogs.
¹H NMR: Proton NMR confirms the presence and connectivity of protons in the molecule. For a this compound analog, characteristic signals would be expected for the aromatic protons of the tyrosine and benzyloxycarbonyl (Z) groups, as well as the aliphatic protons of the leucine and tyrosine side chains and the peptide backbone.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. It can be used to identify the carbonyl carbons of the peptide bonds and the protecting group, as well as the aromatic and aliphatic carbons. thieme-connect.de
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a this compound derivative, key absorption bands would include those for the N-H stretching of the amide bonds, C=O stretching of the carbamate (B1207046) and amide groups, and the characteristic absorptions of the aromatic rings.
Table 2: Spectroscopic and Mass Spectrometric Data for a Hypothetical this compound Analog
| Technique | Observed Data (Illustrative) | Interpretation | Reference |
| HRMS (ESI) | m/z [M+H]⁺: Calculated 487.2339, Found 487.2341 | Confirms the molecular formula C₂₆H₃₃N₂O₆⁺. | nih.gov |
| ¹H NMR (DMSO-d₆) | δ 9.18 (s, 1H, Tyr OH), 7.90 (d, 1H, NH), 6.6-7.55 (m, 9H, Ar-H), 4.39 (m, 1H, α-H), 4.17 (m, 1H, α-H), 2.58-3.2 (m, 4H, β-H), 1.3-1.8 (m, 3H, Leu side chain), 0.8-0.9 (d, 6H, Leu CH₃) | Presence of tyrosine, leucine, and Z-group protons. | nih.gov |
| IR (KBr) | ν 3300 cm⁻¹ (O-H), 1735 cm⁻¹ (C=O, urethane), 1690 cm⁻¹ (C=O, amide) | Confirms the presence of hydroxyl, urethane, and amide functional groups. |
This table presents hypothetical data based on typical values for similar peptide structures.
By combining these powerful analytical techniques, researchers can ensure the unambiguous identification and high purity of their synthesized this compound derivatives, which is a critical prerequisite for any subsequent biological or chemical investigation.
Enzymatic Interactions and Mechanistic Elucidation of Z Leu Tyr Oh Action
Substrate Specificity Profiling of Z-LEU-TYR-OH with Target Enzymes
The dipeptide this compound, with its specific sequence of amino acids, serves as a substrate for various classes of proteases, allowing for the investigation of their enzymatic activity and specificity. The bulky hydrophobic side chains of leucine (B10760876) and tyrosine make it a target for enzymes that preferentially cleave after such residues.
This compound as a Substrate for Serine Proteases (e.g., Chymotrypsin-like Enzymes)
This compound and its derivatives are recognized substrates for chymotrypsin-like serine proteases. These enzymes are characterized by a catalytic triad (B1167595) (serine, histidine, and aspartate) and a substrate-binding pocket that accommodates aromatic or large hydrophobic residues at the P1 position (the amino acid residue on the N-terminal side of the scissile bond). libretexts.orgnih.gov Chymotrypsin (B1334515), a well-studied serine protease, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. libretexts.orgmdpi.com The tyrosine residue in this compound fits well into the hydrophobic S1 binding pocket of chymotrypsin, making this peptide a suitable substrate for studying its activity. nih.gov
The specificity of chymotrypsin-like enzymes is not solely determined by the P1 residue. Interactions with residues at other positions, such as P2, also contribute to substrate recognition and catalysis. nih.gov In this compound, the leucine at the P2 position can influence the binding affinity and the rate of hydrolysis. Studies on various chymotrypsin-like enzymes, including those from different organisms like the Aedes aegypti mosquito, have shown a preference for substrates with specific amino acids at the P1 and P2 positions. biorxiv.org For instance, some chymotrypsin-like enzymes exhibit a preference for leucine at the P1 site over other residues. biorxiv.org
Fluorogenic derivatives of similar peptides, such as Suc-Leu-Leu-Val-Tyr-AMC, are commonly used to measure the chymotrypsin-like activity of the 20S proteasome and other proteases. medchemexpress.comechelon-inc.com The cleavage of the amide bond releases the fluorescent group, allowing for continuous monitoring of the enzymatic reaction. echelon-inc.com The kinetic parameters of such reactions provide insights into the enzyme's catalytic efficiency and substrate preference. researchgate.netacs.org
Interactions of this compound with Cysteine Proteases (e.g., Calpains, Cathepsins)
This compound and related compounds also serve as substrates and inhibitors for cysteine proteases, a class of enzymes that utilize a cysteine residue as the catalytic nucleophile. tandfonline.com This family includes calpains and cathepsins, which are involved in various cellular processes. canterbury.ac.nztandfonline.combibliotekanauki.pl
Calpains, which are calcium-activated cysteine proteases, have been shown to hydrolyze substrates with a leucine residue at the P2 position. gatech.eduembopress.org Fluorogenic substrates like Suc-Leu-Tyr-AMC are standard for assaying calpain activity. tandfonline.comgatech.edu The design of specific calpain substrates and inhibitors often incorporates a P2 leucine. gatech.edu
Cathepsins, another major group of cysteine proteases, exhibit diverse substrate specificities. tandfonline.comnih.gov Cathepsin B and L, for example, are strongly inhibited by peptide aldehydes containing leucine residues. tandfonline.com The specificity of cathepsins is influenced by interactions within the S2 subsite of the enzyme. For instance, cathepsin L prefers hydrophobic residues in the S2 position, and mutations in this subsite can alter substrate preference. nih.gov While this compound itself is not a primary example in the provided search results for cathepsin substrates, related peptides with leucine at P2 are frequently used to study their activity. nih.govnih.gov
Exploration of this compound Reactivity with Metalloproteinases and Other Enzyme Classes
Metalloproteinases, which utilize a metal ion (typically zinc) in their active site for catalysis, generally cleave peptide bonds before a hydrophobic residue. ahajournals.org The S1' specificity pocket of many matrix metalloproteinases (MMPs) accommodates hydrophobic side chains like those of leucine, isoleucine, and tyrosine. ahajournals.orgacs.org While direct studies on this compound as a substrate for metalloproteinases were not prominent in the search results, the presence of leucine and tyrosine suggests potential reactivity. The specificity of MMPs can be influenced by the size and shape of their S1' pocket. acs.org
Kinetic Characterization of this compound Hydrolysis
The study of enzyme kinetics provides a quantitative understanding of the catalytic process. For this compound and its analogs, determining the Michaelis-Menten parameters and catalytic efficiency helps to characterize the interaction with specific enzymes.
Determination of Michaelis-Menten Parameters (Km, Vmax) for this compound
The Michaelis-Menten model describes the relationship between the initial reaction rate (V), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). libretexts.orgwikipedia.org Vmax represents the rate when the enzyme is saturated with the substrate, and Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. libretexts.orgwikipedia.org
Kinetic studies of chymotrypsin-like enzymes using substrates similar to this compound, such as Suc-Leu-Leu-Val-Tyr-AMC, have been performed. For example, the hydrolysis of Suc-Leu-Leu-Val-Tyr-AMC by the 20S proteasome exhibits complex kinetics that deviate from a simple Michaelis-Menten model, suggesting cooperativity and substrate inhibition at higher concentrations. researchgate.netacs.org For the chymotrypsin-like enzyme from Aedes aegypti (AaCHYMO), the Km for the substrate Suc-Leu-Leu-Val-Tyr-AMC was determined to be 6.72 µM. biorxiv.org
The following table displays kinetic parameters for the hydrolysis of a similar substrate, Suc-Leu-Leu-Val-Tyr-AMC, by different chymotrypsin-like enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) |
| AaCHYMO | Suc-Leu-Leu-Val-Tyr-AMC | 6.72 | - | 0.063 |
| Human Chymotrypsin | Suc-Leu-Leu-Val-Tyr-AMC | 6.65 | - | 597 |
| Bovine Chymotrypsin | Suc-Leu-Leu-Val-Tyr-AMC | 10.67 | - | 580.3 |
Data sourced from a study on Aedes aegypti chymotrypsin. biorxiv.org
Turnover Rates and Catalytic Efficiency (kcat/Km) of this compound Cleavage
The catalytic efficiency of an enzyme is best represented by the specificity constant, kcat/Km. wikipedia.org This value reflects how efficiently an enzyme converts a substrate into a product at low substrate concentrations. nih.gov The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. wikipedia.org
For the hydrolysis of Suc-Leu-Leu-Val-Tyr-AMC, the kcat/Km values highlight significant differences in the catalytic efficiency of various chymotrypsin-like enzymes. AaCHYMO exhibits a kcat/Km of 9,410 M⁻¹s⁻¹, whereas human and bovine chymotrypsin are much more efficient, with values of 89,814,954 M⁻¹s⁻¹ and 54,389,253 M⁻¹s⁻¹, respectively. biorxiv.org This indicates a much higher specificity and catalytic power of mammalian chymotrypsins for this particular substrate compared to the insect enzyme. biorxiv.org
The table below summarizes the turnover rates and catalytic efficiencies for the hydrolysis of Suc-Leu-Leu-Val-Tyr-AMC.
| Enzyme | Substrate | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| AaCHYMO | Suc-Leu-Leu-Val-Tyr-AMC | 0.063 | 9,410 |
| Human Chymotrypsin | Suc-Leu-Leu-Val-Tyr-AMC | 597 | 89,814,954 |
| Bovine Chymotrypsin | Suc-Leu-Leu-Val-Tyr-AMC | 580.3 | 54,389,253 |
Data sourced from a study on Aedes aegypti chymotrypsin. biorxiv.org
This compound and Its Analogs as Enzyme Modulators and Inhibitors
The dipeptide this compound and its structurally related analogs represent a versatile class of molecules that interact with various enzymes, acting as modulators and inhibitors. Their mechanism of action is largely dictated by the specific chemical modifications made to the core dipeptide structure. The benzyloxycarbonyl (Z) group at the N-terminus provides stability, while the leucine and tyrosine residues offer recognition sites for enzyme active sites. By modifying the C-terminus or the peptide backbone, these analogs can be tailored to function as reversible inhibitors, irreversible inactivators, or potentially as allosteric modulators.
Reversible Inhibition Mechanisms by this compound Derivatives
Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be reversed, often by increasing the substrate concentration. eugenomic.com Derivatives of this compound can act as reversible inhibitors, typically through a competitive mechanism where the inhibitor vies with the substrate for binding to the enzyme's active site. mdpi.com The degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate. mdpi.com
Dipeptides containing aromatic amino acid residues, similar to the Leu-Tyr sequence, have demonstrated potent competitive inhibition against certain enzymes. For instance, in studies on dipeptidyl peptidase III (DPP III), a zinc-metallopeptidase, dipeptides with aromatic pairs like Tyr-Tyr and Tyr-Phe were found to be strong competitive inhibitors. tandfonline.commdpi.com The inhibitory potency of such dipeptides highlights the importance of the aromatic side chains in binding to the enzyme's active site.
The inhibitory activities for various dipeptides against rat brain DPP III illustrate this principle:
| Inhibitor | Inhibition Constant (Ki) |
| Tyr-Tyr | 5.8 µM |
| Tyr-Phe | 8.4 µM |
| Arg-Arg | 35.7 µM |
| Tyr-Leu | 29.6 µM |
This table presents data on the inhibition constants (Ki) of various dipeptides against rat brain dipeptidyl peptidase III, showing the competitive inhibitory strength. Data sourced from tandfonline.commdpi.com.
Similarly, L-Tyrosine β-naphthylamide, a synthetic compound with a structure related to the tyrosine moiety, acts as a potent competitive inhibitor for tyramine (B21549) N-(hydroxycinnamoyl)transferase by binding reversibly to the enzyme's tyramine binding site. nih.gov This suggests that this compound derivatives, which mimic natural peptide substrates, can effectively compete for the active site of target peptidases, leading to reversible inhibition of their catalytic function.
Irreversible Inhibition Strategies Employing Z-LEU-TYR-chloromethylketone Analogs
Irreversible inhibitors typically form strong, covalent bonds with an enzyme, often with a key amino acid residue in the active site, leading to permanent inactivation. eugenomic.com A prominent strategy for achieving irreversible inhibition involves the use of peptide chloromethylketones (CMKs). Z-Leu-Tyr-chloromethylketone is a synthetic, peptide-based analog designed as a potent irreversible inhibitor. chemimpex.com
The mechanism of action for Z-Leu-Tyr-chloromethylketone centers on its reactive C-terminal chloromethylketone group. This group acts as a "warhead" that covalently modifies nucleophilic residues, such as cysteine or serine, within the active site of target proteases. This covalent modification blocks substrate access and permanently halts the enzyme's proteolytic activity. This compound is a known inhibitor of calpain, a calcium-dependent cysteine protease. medchemexpress.com
The process of irreversible inhibition by these analogs generally follows a two-step mechanism: an initial, reversible binding to form an enzyme-inhibitor complex, followed by the chemical reaction that forms the covalent bond. acs.org
| Feature | Description |
| Compound | Z-Leu-Tyr-chloromethylketone |
| Inhibitor Class | Irreversible, Covalent |
| Mechanism | The chloromethylketone group forms a covalent bond with active-site nucleophiles (e.g., cysteine) of the target protease. |
| Target Enzyme Example | Calpain (a calcium-dependent cysteine protease). medchemexpress.com |
| Key Structural Moieties | 1. Z-group (Benzyloxycarbonyl): Protects the N-terminus and enhances stability. 2. Leu-Tyr Sequence: Provides specificity for the target enzyme's active site. 3. Chloromethylketone (CMK): The reactive "warhead" for covalent modification. |
This table summarizes the key characteristics of Z-Leu-Tyr-chloromethylketone as an irreversible enzyme inhibitor. Data sourced from medchemexpress.com.
Other related peptide analogs, such as Z-Leu-Leu-Tyr-CH₂N₂ (a diazomethyl ketone), have also been developed and show potency against enzymes like calpain I. researchgate.net These strategies, which rely on incorporating a reactive electrophilic group into a peptide sequence recognized by the target enzyme, are a cornerstone of designing highly specific and potent irreversible inhibitors. mdpi.com
Allosteric Modulation of Enzyme Activity by this compound
Allosteric modulation occurs when a molecule binds to an enzyme at a site distinct from the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. monash.edunih.gov This modulation can be positive (enhancing activity) or negative (inhibiting activity) and offers a mechanism for fine-tuning cellular processes. nih.gov
While direct evidence of this compound acting as an allosteric modulator is not extensively documented in the available literature, the principle remains a plausible mechanism of action for peptides and amino acids. Endogenous molecules, including amino acids, are known to act as allosteric modulators for certain receptors and enzymes. monash.edu For example, L-amino acids such as L-Tyrosine can function as positive allosteric modulators of the calcium-sensing receptor (CaSR), enhancing its sensitivity to calcium. monash.edu
The theoretical mechanism for allosteric modulation by a peptide like this compound would involve:
Binding of the peptide to a specific allosteric pocket on the enzyme, separate from the substrate-binding site.
This binding induces a conformational shift in the enzyme's structure.
The structural change is transmitted to the active site, altering its shape or dynamics.
This alteration either increases (positive modulation) or decreases (negative modulation) the enzyme's affinity for its substrate or its catalytic efficiency.
The potential for peptides to act as allosteric modulators is an area of growing interest in drug discovery, as it can offer greater specificity and a more nuanced control over enzyme function compared to direct active-site inhibition. acs.org
Structural Activity Relationships Sar and Rational Design with Z Leu Tyr Oh
Elucidating Key Structural Determinants for Z-LEU-TYR-OH Enzymatic Recognition
The enzymatic recognition of this compound is a highly specific process governed by a combination of structural features inherent to the dipeptide. These determinants work in concert to ensure proper orientation and binding within the active site of a target enzyme. The nomenclature for substrate residues relative to the cleavage site is P2-P1, where the peptide bond is cleaved between P1 and P1'. embopress.org In this compound, Leucine (B10760876) (Leu) is in the P2 position and Tyrosine (Tyr) is in the P1 position.
The Leucine (P2) residue plays a crucial role, primarily through hydrophobic interactions. Its isobutyl side chain fits into a corresponding hydrophobic pocket (S2 subsite) in the enzyme's active site. The size, shape, and hydrophobicity of this side chain are critical for achieving high binding affinity.
The Tyrosine (P1) residue and its phenolic hydroxyl group are key contributors to substrate recognition and binding affinity. The aromatic ring of tyrosine can engage in π-π stacking or hydrophobic interactions with aromatic residues in the enzyme's S1 subsite, while the hydroxyl group may form hydrogen bonds, further stabilizing the enzyme-substrate complex.
The C-terminal carboxylate group is another critical recognition element. At physiological pH, this group is negatively charged and often forms strong electrostatic interactions, such as salt bridges, with positively charged residues (e.g., Arginine) in the enzyme's active site. oup.comacs.org These interactions are vital for anchoring the C-terminus of the peptide, thereby correctly positioning the scissile peptide bond for catalysis. oup.compnas.org
The peptide backbone itself provides a scaffold for hydrogen bonding interactions with the enzyme. The amide and carbonyl groups of the peptide bond can form a network of hydrogen bonds with the backbone or side chains of amino acids in the enzyme's active site, contributing to the stability and specificity of the interaction. iucr.org
Impact of Amino Acid Substitutions on this compound Activity and Specificity
Altering the amino acid sequence of this compound provides valuable insights into the specificity of enzyme recognition.
Substitution at the P2 (Leucine) Position: The identity of the amino acid at the P2 position is a key determinant of specificity for many proteases. embopress.org Replacing leucine with other amino acids can have varied effects:
Hydrophobic Amino Acids: Substituting leucine with other hydrophobic residues like valine, isoleucine, or phenylalanine may retain or, in some cases, enhance activity, depending on the precise shape and size of the enzyme's S2 pocket. pnas.org However, a mismatch in size or shape can lead to steric hindrance and reduced affinity.
Charged or Polar Amino Acids: Introducing a charged (e.g., aspartic acid, lysine) or polar (e.g., serine, asparagine) residue at the P2 position is often detrimental to binding for enzymes that have a hydrophobic S2 subsite. embopress.orgnih.gov The introduction of unfavorable electrostatic or polar interactions can significantly weaken the binding affinity.
Substitution at the P1 (Tyrosine) Position: The P1 position is often the primary determinant of substrate specificity for proteases. embopress.org
Aromatic Amino Acids: Replacing tyrosine with other aromatic residues like phenylalanine or tryptophan can be well-tolerated and may even enhance binding, as these residues can also participate in favorable hydrophobic and aromatic interactions within the S1 subsite. nih.gov
Aliphatic Amino Acids: Substitution with large aliphatic residues may be tolerated by some enzymes, but often with reduced affinity compared to aromatic residues. mdpi.com
Small or Charged Amino Acids: Replacing tyrosine with small (e.g., glycine, alanine) or charged (e.g., aspartic acid, lysine) amino acids generally leads to a dramatic loss of activity due to the loss of critical binding interactions and the introduction of unfavorable ones. mdpi.comresearchgate.net
The following interactive table summarizes the predicted effects of amino acid substitutions on the activity of this compound based on general principles of enzyme-substrate interactions.
| Position | Substitution | Predicted Effect on Activity | Rationale |
| P2 (Leu) | Valine, Isoleucine | Likely retained or slightly decreased | Similar hydrophobicity, slight size difference. |
| P2 (Leu) | Phenylalanine | Potentially decreased | Increased bulk may cause steric clash in S2 subsite. |
| P2 (Leu) | Aspartic Acid | Significantly decreased | Introduction of unfavorable charge into a hydrophobic pocket. |
| P1 (Tyr) | Phenylalanine | Likely retained or slightly decreased | Similar aromatic and hydrophobic character, loss of H-bond. |
| P1 (Tyr) | Tryptophan | Potentially enhanced or decreased | Larger aromatic system could enhance stacking, or cause steric clash. |
| P1 (Tyr) | Alanine | Significantly decreased | Loss of key aromatic and hydrophobic interactions in S1 subsite. |
| P1 (Tyr) | Lysine | Significantly decreased | Introduction of unfavorable charge and loss of aromaticity. |
Influence of Protecting Groups and C-Terminal Modifications on this compound Interactions
Modifications at the N- and C-termini of this compound can profoundly influence its interaction with enzymes.
N-Terminal Protecting Groups: The benzyloxycarbonyl (Z) group is a bulky, aromatic moiety that often contributes significantly to binding affinity through hydrophobic interactions. nih.gov Replacing the Z-group can have the following consequences:
Other Bulky/Aromatic Groups: Replacing the Z-group with other large, hydrophobic protecting groups like fluorenylmethyloxycarbonyl (Fmoc) might preserve or even enhance binding, depending on the specific topology of the enzyme's binding site.
Small/Polar Groups: Substitution with smaller or more polar protecting groups, such as tert-butyloxycarbonyl (Boc) or an acetyl group, would likely lead to a significant reduction in binding affinity due to the loss of favorable hydrophobic interactions. nih.govwikipedia.org The complete removal of the protecting group (resulting in a free N-terminus) would also be expected to decrease binding affinity for many enzymes that have a hydrophobic pocket designed to accommodate such a group.
C-Terminal Modifications: The C-terminal carboxylate group is a crucial anchor for binding to many enzymes. pnas.org Modifications at this terminus can drastically alter binding and activity:
Amidation: Converting the C-terminal carboxylic acid to a carboxamide (Z-LEU-TYR-NH2) neutralizes the negative charge. jpt.com This can be detrimental if a salt bridge with a positively charged residue in the enzyme is a key interaction. oup.com However, in some cases, the amide can form different hydrogen bonds and may even increase activity or stability by mimicking the peptide bond of a natural protein substrate. nih.govqyaobio.com
Esterification: Formation of a C-terminal ester (e.g., methyl ester) also removes the negative charge and increases hydrophobicity. nih.govbiosynth.com This can be useful for creating prodrugs, as endogenous esterases can cleave the ester to release the active carboxylate form. nih.govbiosynth.com
Aldehydes and Ketones: Replacing the C-terminal carboxylate with a reactive group like an aldehyde or a chloromethyl ketone (CMK) can convert the peptide from a substrate into an irreversible inhibitor. biosynth.combachem.com These electrophilic groups can form covalent bonds with nucleophilic residues (e.g., cysteine or serine) in the enzyme's active site. bachem.com For example, Z-Leu-Tyr-chloromethylketone is known to be an irreversible inhibitor of certain proteases.
Computational Approaches to this compound Structure-Activity Prediction
Computational methods are powerful tools for predicting and rationalizing the structure-activity relationships of this compound and its analogs.
Molecular Docking Simulations of this compound-Enzyme Complexes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org For this compound, docking simulations can be used to:
Predict Binding Poses: Docking algorithms can generate multiple possible binding poses of this compound within the active site of a target enzyme, providing insights into the specific interactions that stabilize the complex. pnas.orgresearchgate.net
Estimate Binding Affinity: Scoring functions are used to rank the docked poses and estimate the binding affinity (e.g., in terms of free energy of binding). This allows for the virtual screening of different this compound analogs to prioritize those with the highest predicted affinity. ucd.ie
Rationalize SAR Data: Docking can help to explain experimental SAR data by visualizing how different substitutions or modifications affect the binding mode and interactions with the enzyme. mdpi.com For instance, a docking study could show how replacing Leucine with Aspartic acid introduces an unfavorable electrostatic clash with a hydrophobic S2 pocket.
Molecular Dynamics Simulations to Investigate this compound Binding
Molecular dynamics (MD) simulations provide a dynamic view of the peptide-enzyme complex, accounting for the flexibility of both the peptide and the protein. frontiersin.orgcambridge.org MD simulations of this compound binding can:
Assess Complex Stability: Starting from a docked pose, MD simulations can be run to assess the stability of the predicted binding mode over time. nih.gov If the peptide remains stably bound in the active site, it lends confidence to the predicted pose.
Refine Binding Poses: MD simulations, particularly enhanced sampling techniques like Gaussian accelerated MD (GaMD), can refine the initial docked structures to find more energetically favorable conformations. frontiersin.orgnih.govnih.gov
Characterize Binding Pathways: Advanced MD techniques can be used to simulate the entire binding or unbinding process, providing detailed mechanistic insights into how this compound recognizes and associates with its target enzyme. aip.org
Calculate Binding Free Energies: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide more accurate estimations of the binding free energy, which can be compared with experimental data. nih.gov
Quantum Mechanical Calculations for this compound Reactivity
Quantum mechanical (QM) calculations are used to study the electronic structure and reactivity of molecules. For this compound, QM methods, often in combination with molecular mechanics (QM/MM), are employed to:
Model the Catalytic Mechanism: QM/MM calculations can be used to model the enzymatic reaction, such as the hydrolysis of the peptide bond. nih.govntu.ac.ukdiva-portal.org This involves calculating the energy profile of the reaction pathway, including the transition states and intermediates. rsc.orgmdpi.com
Investigate Electronic Effects: QM can elucidate how the electronic properties of this compound and the surrounding enzyme residues influence the reaction. For example, it can model how the enzyme's catalytic residues activate a water molecule for nucleophilic attack on the peptide's carbonyl carbon. acs.orgnih.gov
Rationalize Reactivity Differences: By comparing the QM/MM-calculated energy barriers for the reaction of different this compound analogs, researchers can understand why certain substitutions enhance or diminish reactivity.
Applications of Z Leu Tyr Oh in Advanced Biochemical and Cell Free Systems
Z-LEU-TYR-OH as a Standard Substrate in Protease Assays
This compound is frequently employed as a substrate to measure the activity of various proteases. Its cleavage by a protease releases fragments that can be detected and quantified, providing a measure of the enzyme's catalytic efficiency.
Spectrophotometric and Fluorometric Assay Development Using this compound
Protease activity assays using this compound can be designed to produce either a color change (spectrophotometric) or a fluorescent signal. In spectrophotometric assays, the cleavage of the peptide bond between leucine (B10760876) and tyrosine can be followed by a subsequent reaction that generates a colored product. For instance, the liberated tyrosine can react with Folin & Ciocalteu's Phenol (B47542) reagent to produce a blue chromophore that can be quantified by measuring its absorbance at a specific wavelength, typically around 660 nm. researchgate.net The intensity of the color is directly proportional to the amount of tyrosine released and thus to the protease activity. researchgate.net
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. In this approach, this compound can be chemically modified to include a fluorophore and a quencher. In the intact molecule, the quencher suppresses the fluorescence of the fluorophore. When a protease cleaves the peptide bond, the fluorophore is released from the quencher, resulting in an increase in fluorescence. anaspec.com This change in fluorescence can be measured over time to determine the rate of the enzymatic reaction. For example, a substrate like Succinyl-Leu-Leu-Val-Tyr-aminoluciferin is used in some assays where cleavage releases aminoluciferin, which then reacts with luciferase to produce light. tandfonline.com
| Assay Type | Principle | Detection Method | Key Reagents |
| Spectrophotometric | Cleavage of this compound releases tyrosine, which reacts with a chromogenic reagent. | Measurement of absorbance of a colored product. | This compound, Protease, Folin & Ciocalteu's Reagent |
| Fluorometric | Cleavage of a fluorophore-quencher labeled this compound derivative separates the two, leading to increased fluorescence. | Measurement of fluorescence intensity. | Fluorogenic this compound derivative, Protease |
High-Throughput Screening Methodologies Utilizing this compound
The principles of spectrophotometric and fluorometric assays using this compound and its derivatives are readily adaptable for high-throughput screening (HTS). upenn.edu HTS allows for the rapid testing of thousands of compounds to identify potential protease inhibitors or activators. researchgate.netplos.org
In an HTS setup, the enzymatic reaction is carried out in microplates, with each well containing the protease, the substrate (such as a fluorogenic derivative of this compound), and a different test compound. acs.orgnih.gov Automated liquid handling systems dispense the reagents, and robotic plate readers measure the signal (absorbance or fluorescence) from each well. upenn.edu A decrease in signal compared to a control reaction without an inhibitor indicates that the test compound may be inhibiting the protease. The robustness of these assays is often evaluated using statistical parameters like the Z' factor, with a value greater than 0.5 indicating a reliable assay for HTS. acs.orgnih.gov
Utilization of this compound in Enzyme Purification and Characterization
This compound is instrumental during the purification and characterization of proteases. Throughout the purification process, which may involve techniques like ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, and gel filtration, fractions are collected and assayed for proteolytic activity. mdpi.com Using this compound as a substrate allows researchers to track the enzyme's activity and identify the fractions with the highest concentration of the target protease. mdpi.com
Once a protease is purified, this compound can be used to characterize its enzymatic properties. This includes determining the optimal pH and temperature for enzyme activity, as well as its stability under various conditions. openbiochemistryjournal.comtandfonline.com By measuring the rate of this compound hydrolysis at different pH values and temperatures, a profile of the enzyme's activity can be established. openbiochemistryjournal.comtandfonline.com
This compound as a Tool for Investigating Enzyme Specificity and Active Site Topography
The structure of this compound, with its specific amino acid sequence and the protective N-terminal benzyloxycarbonyl (Z) group, makes it a valuable probe for investigating the substrate specificity of proteases. dcu.ie By observing how a protease cleaves this dipeptide, researchers can infer details about the enzyme's active site, the region where the substrate binds and the catalytic reaction occurs.
The preference of a protease for cleaving the bond between leucine and tyrosine suggests that the enzyme's active site has pockets or subsites that can accommodate the side chains of these amino acids. For example, the hydrophobic leucine side chain and the phenolic group of tyrosine contribute to how the substrate binds to the enzyme. Some proteases exhibit a strong preference for a tyrosine residue at the P1 position (the amino acid on the N-terminal side of the scissile bond), and the presence of specific residues like Asn189 at the bottom of the S1 pocket can confer this specificity. pnas.org The study of how mutations in the active site affect the cleavage of this compound can provide further insights into the roles of individual amino acids in substrate binding and catalysis. researchgate.net
Development of Affinity Probes and Labels Based on this compound
The this compound scaffold can be chemically modified to create affinity probes and labels, which are powerful tools for identifying and studying proteases.
Photoaffinity Labeling with this compound Derivatives
Photoaffinity labeling is a technique used to covalently link a probe to its target enzyme upon exposure to light. beilstein-journals.orgbiologiachile.cl A derivative of this compound can be synthesized to include a photolabile group, such as a diazirine. beilstein-journals.orgiris-biotech.de This photoactive probe is incubated with a protease, and upon irradiation with UV light, the diazirine is converted into a highly reactive carbene. beilstein-journals.orgiris-biotech.de This carbene can then form a covalent bond with nearby amino acid residues in the enzyme's active site. biologiachile.cl
By using a radiolabeled or fluorescently tagged version of the this compound photoaffinity probe, the covalently modified protease can be identified and studied. nih.gov This technique helps to definitively identify the enzyme that binds to the substrate and can be used to map the amino acid residues that constitute the binding site. nih.gov
Compound Names Table
| Abbreviation or Trivial Name | Full Chemical Name |
| This compound | N-Carbobenzoxy-L-leucyl-L-tyrosine |
| Z-Phe-Tyr-Leu | Benzyloxycarbonyl-L-phenylalanyl-L-tyrosyl-L-leucine |
| Z-Phe-Leu | Benzyloxycarbonyl-L-phenylalanyl-L-leucine |
| Z-Leu-Arg-MCA | N-Carbobenzoxy-L-leucyl-L-arginine-4-methylcoumaryl-7-amide |
| Boc-Val-Leu-Lys-MCA | N-tert-Butoxycarbonyl-L-valyl-L-leucyl-L-lysine-4-methylcoumaryl-7-amide |
| Z-Val-Val-Arg-MCA | N-Carbobenzoxy-L-valyl-L-valyl-L-arginine-4-methylcoumaryl-7-amide |
| Z-Phe-Arg-MCA | N-Carbobenzoxy-L-phenylalanyl-L-arginine-4-methylcoumaryl-7-amide |
| Z-LRR-aminoluciferin | N-Carbobenzoxy-L-leucyl-L-arginyl-L-arginine-aminoluciferin |
| Suc-LLVY-aminoluciferin | Succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-aminoluciferin |
| Z-nLPnLD-aminoluciferin | N-Carbobenzoxy-L-norleucyl-L-prolyl-L-norleucyl-L-aspartic acid-aminoluciferin |
| Z-Leu-Tyr-chloromethylketone | N-Carbobenzoxy-L-leucyl-L-tyrosine chloromethylketone |
| Z-gly-pro-tyr | N-Carbobenzoxy-glycyl-L-prolyl-L-tyrosine |
| Z-gly-pro-ser | N-Carbobenzoxy-glycyl-L-prolyl-L-serine |
| Z-gly-leu-phe-his-OH | N-Carbobenzoxy-glycyl-L-leucyl-L-phenylalanyl-L-histidine |
| Z-DEVD-FMK | N-Carbobenzoxy-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid-fluoromethylketone |
| Z-FA-FMK | N-Carbobenzoxy-L-phenylalanyl-L-alanine-fluoromethylketone |
| Z-Gly-Gly-Leu-AMC | N-Carbobenzoxy-glycyl-glycyl-L-leucine-7-amino-4-methylcoumarin |
| Suc-Leu-Leu-Val-Tyr-amc | Succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-7-amino-4-methylcoumarin |
| Suc-Leu-Tyr-amc | Succinyl-L-leucyl-L-tyrosine-7-amino-4-methylcoumarin |
| Z-Leu-Leu-Leu-amc | N-Carbobenzoxy-L-leucyl-L-leucyl-L-leucine-7-amino-4-methylcoumarin |
| Z-Leu-Leu-amc | N-Carbobenzoxy-L-leucyl-L-leucine-7-amino-4-methylcoumarin |
| N-octanoyl-DL-glutamic acid | N-octanoyl-DL-glutamic acid |
| N-Z-L-Tyr-L-Glu | N-Carbobenzoxy-L-tyrosyl-L-glutamic acid |
| [3H]21-pTFDBzox-AP | [3H]21-[4-(3-(trifluoromethyl)-3H-diazirine-3-yl)benzoxy]allopregnanolone |
Fluorescent Probes Derived from this compound for Enzyme Activity Studies
The development of fluorescent probes is a cornerstone of modern biochemistry, enabling the real-time detection and quantification of enzyme activity with high sensitivity and selectivity. The dipeptide this compound can serve as a recognition motif for the design of such probes, particularly for certain proteases. The core principle involves chemically linking the peptide to a fluorophore in a way that the fluorescence is initially quenched. Upon enzymatic cleavage of the peptide bond by the target enzyme, the fluorophore is released, resulting in a measurable increase in fluorescence.
The specificity of these probes is largely determined by the peptide sequence that mimics the enzyme's natural substrate. The leucine-tyrosine sequence in this compound makes it a candidate for developing probes for enzymes that recognize and cleave at hydrophobic residues. For instance, some carboxypeptidases exhibit a preference for cleaving peptides with C-terminal hydrophobic amino acids like tyrosine and leucine. researchgate.netnih.gov
Research has focused on creating probes for various enzymes by modifying peptide sequences. For example, fluorescent probes have been developed for leucine aminopeptidases (LAPs) by linking L-leucine to a fluorophore. thno.org Enzymatic cleavage of the amide bond by LAP releases the fluorophore, leading to a detectable luminescent signal. thno.org While not directly this compound, this illustrates the principle of using specific amino acid recognition for probe design.
Similarly, probes for other proteases, such as cysteine proteases, have been synthesized using peptide sequences that include leucine and tyrosine residues at specific positions (P2 and P3) relative to the cleavage site. nih.gov These activity-based probes often include a reactive "warhead" that covalently binds to the active site of the enzyme, allowing for visualization and identification of active proteases. nih.gov
The design of such probes is a meticulous process, often involving the synthesis and screening of a library of peptide-fluorophore conjugates to identify the most specific and efficient substrate for the enzyme of interest. The resulting data on enzyme kinetics and inhibitor efficacy are crucial for understanding enzyme function and for drug discovery efforts.
Table 1: Examples of Fluorescent Probe Design Principles
| Probe Target Enzyme | Recognition Moiety Principle | Signal Generation Mechanism | Reference |
| Leucine Aminopeptidase (LAP) | L-leucine linked to a chromophore. | Cleavage of the L-leucine amide bond releases the fluorophore, activating luminescence. | thno.org |
| Cysteine Proteases | Peptide sequence with specific residues (e.g., Tyr at P3, Leu at P2) and a reactive warhead. | Covalent binding of the warhead to the enzyme's active site after recognition of the peptide sequence. | nih.gov |
| Tyrosinase | Phenol group linked to a fluorophore via a urea (B33335) bond. | Enzymatic conversion of the phenol to a quinone triggers the release of the fluorophore. | acs.org |
| Protein Tyrosine Phosphatases (PTPs) | Phosphotyrosine residue with a latent quinone methide (p-QM) unit. | Enzymatic dephosphorylation generates a reactive p-QM that can label the enzyme. | mdpi.com |
This compound in Cell-Free Protein Synthesis and Degradation Studies
Cell-free protein synthesis (CFPS) and degradation systems offer powerful platforms for studying fundamental biological processes without the complexity of living cells. nih.govjove.com These systems utilize cellular extracts containing the necessary machinery for transcription, translation, and protein degradation. nih.gov
In the context of CFPS, amino acids and their derivatives are essential building blocks. google.com While there is no direct evidence from the provided search results of this compound being directly incorporated as a non-standard amino acid, the system's open nature allows for the addition of various components to study their effects on protein synthesis. nih.gov For example, derivatives of tyrosine have been successfully incorporated into proteins using engineered CFPS systems. nih.govacs.org This highlights the potential to use the CFPS platform to investigate how specific dipeptides or their derivatives might influence the efficiency or fidelity of protein synthesis.
More relevant is the application of such systems to study protein degradation. Cell-free degradation assays have been instrumental in dissecting the ubiquitin-proteasome system (UPS), a major pathway for controlled protein turnover in cells. mdpi.comresearchgate.netnih.gov These assays typically involve incubating a substrate protein with a cell extract that provides the necessary enzymes (E1, E2, E3 ligases) and the 26S proteasome. mdpi.comresearchgate.net
The dipeptide this compound itself is not a direct substrate for the proteasome. However, peptides and peptide derivatives can be used to probe the activity of specific proteases within the complex cellular extract or to study the degradation of proteins that release such fragments. For instance, studies on carboxypeptidases, which can be present in cell extracts, have utilized substrates with C-terminal leucine or tyrosine residues to characterize their activity. researchgate.netnih.govasm.org
A cell-free degradation system was developed to study the degradation of DELLA proteins in plants, which is crucial for gibberellic acid signaling. researchgate.netnih.gov This system demonstrated that degradation is dependent on ATP and the ubiquitin-proteasome pathway. researchgate.netnih.gov While this study did not specifically use this compound, it exemplifies how cell-free systems can be used to biochemically dissect complex degradation pathways. Researchers can manipulate these systems by adding specific inhibitors or substrates to understand the roles of different components.
Table 2: Components and Applications of Cell-Free Systems
| System Type | Key Components from Cell Extract | Typical Applications | Relevant Research Findings | Reference |
| Cell-Free Protein Synthesis (CFPS) | Ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and release factors. | Rapid protein expression, synthesis of toxic proteins, incorporation of non-standard amino acids. | Engineered E. coli extracts lacking release factor 1 (RF1) enhance the incorporation of non-standard amino acids at amber codons. | nih.govacs.org |
| Cell-Free Degradation Assay | Ubiquitin, E1, E2, and E3 ubiquitin ligases, 26S proteasome, ATP. | Studying protein ubiquitination and degradation, dissecting the roles of specific E3 ligases and proteasome components. | Plant cell extracts were used to show that DELLA protein degradation requires GA receptors, SCFSLY1 E3 ligase, and is ATP-dependent. | researchgate.netnih.gov |
Analytical and Bioanalytical Methodologies for Z Leu Tyr Oh in Research Matrices
Chromatographic Techniques for Z-LEU-TYR-OH Analysis
Chromatographic methods are fundamental for the separation and analysis of this compound from research matrices. These techniques are prized for their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) for this compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its presence in various samples. imtakt.comjafs.com.pl HPLC methods for underivatized amino acids and peptides often utilize reverse-phase columns, such as C18, and gradient elution. acs.org For instance, a typical mobile phase might consist of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724), with the gradient adjusted to achieve optimal separation. acs.org Detection is commonly performed using UV absorbance, often at wavelengths around 210 nm for the peptide bond and 278 nm for the tyrosine residue. acs.orgnih.gov
The purity of a synthesized peptide like this compound can be determined by analyzing the resulting chromatogram. The area of the main peak corresponding to the peptide is compared to the total area of all peaks, providing a percentage purity value. rsc.org For quantification, a calibration curve is constructed by running a series of standards with known concentrations. acs.org The concentration of this compound in an unknown sample is then determined by comparing its peak area to the calibration curve. acs.org Some methods have been developed for the rapid and direct HPLC analysis of underivatized amino acids, which can be adapted for dipeptides like this compound, offering good linearity and repeatability. imtakt.com
Table 1: Representative HPLC Parameters for Dipeptide Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase A | Phosphate Buffer (e.g., 10 mM, pH 7.4) acs.org |
| Mobile Phase B | Acetonitrile acs.org |
| Gradient | Linear gradient of Mobile Phase B |
| Flow Rate | 1.0 mL/min rsc.org |
| Detection | UV at 210 nm and 280 nm nih.gov |
| Column Temperature | 25 °C acs.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and Its Biotransformation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This makes it an invaluable tool for identifying and quantifying this compound and its potential biotransformation products in complex biological matrices like plasma and urine. nih.gov Untargeted metabolomics studies using LC-MS have been employed to investigate the metabolism of related amino acids like phenylalanine and tyrosine, identifying various metabolic products. mdpi.comfrontiersin.org
In a typical LC-MS analysis, the sample is first subjected to chromatographic separation. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratios (m/z) are determined. This allows for the precise identification of this compound based on its molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that can confirm the identity of the compound and help elucidate the structures of its biotransformation products. mdpi.com These products may include hydroxylated, acetylated, or glucuronidated forms of the original dipeptide. mdpi.com
Table 2: Potential Biotransformation Reactions Detectable by LC-MS
| Reaction Type | Description |
|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group. |
| Acetylation | Addition of an acetyl group. mdpi.com |
| Glucuronidation | Conjugation with glucuronic acid. mdpi.com |
| Sulfation | Conjugation with a sulfate (B86663) group. mdpi.com |
| Methylation | Addition of a methyl group. mdpi.com |
Spectroscopic Methods for this compound Detection and Characterization
Spectroscopic techniques provide valuable information about the electronic and structural properties of this compound.
UV-Vis Spectroscopy for this compound in Enzymatic Assays
UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for detecting and quantifying molecules containing chromophores. In the case of this compound, the tyrosine residue contains a phenol (B47542) ring that absorbs UV light, typically with absorption maxima around 275-280 nm. iosrjournals.orgnih.gov This property is often exploited in enzymatic assays. For example, if this compound is a substrate for an enzyme, its consumption or modification can be monitored by the change in absorbance at the characteristic wavelength. The rate of the enzymatic reaction can be determined by measuring the change in absorbance over time.
Table 3: UV-Vis Absorption Maxima for Relevant Chromophores
| Chromophore | Typical λmax (nm) |
|---|---|
| Tyrosine | ~275-280 iosrjournals.org |
| Peptide Bond | ~190-220 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure of molecules in solution. For this compound, ¹H NMR and ¹³C NMR are the most common types of NMR experiments. ¹H NMR provides information about the chemical environment of the hydrogen atoms, allowing for the identification of the different amino acid residues and the benzyloxycarbonyl (Z) protecting group. rsc.orguq.edu.au For instance, the aromatic protons of the tyrosine residue and the protons of the leucine (B10760876) side chain will have characteristic chemical shifts. rsc.org
Table 4: Representative ¹H NMR Chemical Shifts for Dipeptide Components
| Proton Type | Approximate Chemical Shift (ppm) |
|---|---|
| Tyrosine Aromatic | 6.6 - 7.1 rsc.org |
| Leucine CH₃ | 0.8 - 0.9 rsc.org |
| Z-group CH₂ | ~5.1 |
| α-Protons | 4.1 - 4.3 rsc.org |
Circular Dichroism (CD) and FTIR Spectroscopy for Conformational Studies of this compound
Circular Dichroism (CD) spectroscopy is a sensitive technique for studying the secondary structure and conformational changes of chiral molecules like peptides. photophysics.com CD measures the differential absorption of left and right circularly polarized light. photophysics.com The far-UV region (190-250 nm) of the CD spectrum is dominated by the peptide backbone and can provide information about the presence of secondary structures like β-turns or random coils. photophysics.com The near-UV region (250-350 nm) is sensitive to the environment of aromatic amino acid side chains, such as the tyrosine in this compound. photophysics.com Changes in the CD spectrum can indicate conformational changes induced by factors like solvent, pH, or binding to other molecules. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of the molecule. For peptides, the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative for secondary structure analysis. nih.gov The positions of these bands can help distinguish between different types of secondary structures. nih.gov FTIR can also be used to study hydrogen bonding involving the peptide backbone and side chains. acs.org
Table 5: Spectroscopic Techniques for Conformational Analysis
| Technique | Information Provided |
|---|---|
| Circular Dichroism (CD) | Secondary structure, tertiary structure, and conformational changes. photophysics.com |
| FTIR Spectroscopy | Secondary structure, hydrogen bonding, and vibrational modes. nih.gov |
Electrophoretic Approaches for this compound and Enzyme Interaction Analysis
Electrophoretic methods, renowned for their high separation efficiency and minimal sample consumption, are well-suited for the analysis of peptides like this compound. researchgate.net Capillary electrophoresis (CE) stands out as a powerful technique for separating charged molecules based on their electrophoretic mobility in an electric field. For this compound, which possesses ionizable carboxyl and phenolic hydroxyl groups, CE provides a robust platform for its quantification and study. researchgate.net
The coupling of capillary electrophoresis with mass spectrometry (CE-MS) creates a formidable analytical tool for peptide analysis. nih.gov This combination allows for both the high-resolution separation of peptides and their unambiguous identification and quantification based on mass-to-charge ratios. researchgate.netnih.govacs.org Research has demonstrated the development of novel analytical platforms integrating CE-MS for the comprehensive profiling of hundreds of dipeptides in biological matrices. researchgate.netacs.orgfigshare.com These methods achieve excellent separation of structural isomers, which is critical for distinguishing between peptides with the same amino acids in a different sequence. nih.govacs.orgfigshare.com
The performance of such systems highlights their applicability for sensitive and accurate measurements of dipeptides analogous to this compound.
Table 1: Performance Characteristics of Dipeptide Quantitation using CE-MS
| Parameter | Finding | Citation |
|---|---|---|
| Analytes | 335 Dipeptides | researchgate.net, nih.gov, acs.org |
| Separation | Excellent separation of structural isomers | researchgate.net, nih.gov, acs.org |
| Detection Limits | 0.088–83.1 nM | researchgate.net, nih.gov, acs.org |
| Sample Matrix | Chicken Liver | researchgate.net, nih.gov, acs.org |
| Analyte Recovery | 70–135% for most tested dipeptides | researchgate.net, nih.gov, acs.org |
Beyond simple quantification, capillary electrophoresis is a dynamic tool for studying enzyme-substrate interactions. researchgate.net The high resolving power of CE allows for the separation of the substrate (e.g., this compound) from its enzymatic product, enabling the monitoring of reaction kinetics. researchgate.net This is particularly valuable as the substrate and product may be otherwise indistinguishable by standard optical spectroscopy. researchgate.net Techniques such as immobilized enzyme reactors (IMERs) integrated into the capillary system allow for increased enzyme stability and reusability, providing a powerful platform for screening enzyme substrates and inhibitors. researchgate.net For instance, electrophoretic systems have been successfully used to analyze the activity of the proteasome using specific peptide substrates like Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin. nih.gov This approach allows for the characterization of enzyme performance and the determination of key kinetic parameters. researchgate.net
Microfluidic and Miniaturized Systems for this compound-Based Assays
The field of microfluidics, often referred to as lab-on-a-chip (LOC), has revolutionized analytical chemistry by miniaturizing and integrating complex laboratory processes onto a single chip. nih.govelveflow.com These systems offer significant advantages for peptide analysis, including drastically reduced sample and reagent consumption, shorter analysis times, and the potential for high-throughput, automated assays. nih.govcreative-biolabs.com For a compound like this compound, microfluidic devices can be designed to perform a variety of assays, from quantification in biological fluids to complex cell-based studies.
Microfluidic chips can integrate multiple analytical steps, such as sample pre-concentration, separation via microchip electrophoresis (MCE), and sensitive detection. nih.govcreative-biolabs.com MCE has evolved into a high-performance separation technique widely used for the analysis of peptides and proteins due to its high efficiency and speed. nih.gov The integration of these functions on a single chip, often called a micro-total-analysis-system (µTAS), provides a powerful platform for analyzing peptides in complex matrices. nih.govresearchgate.net
These miniaturized systems are highly versatile and can be adapted for various research applications relevant to peptides.
Table 2: Applications of Microfluidic Systems in Biomolecule Analysis
| Application | Microfluidic Approach | Key Advantages | Citation |
|---|---|---|---|
| Biomarker Detection | Paper-based microfluidic devices (µPADs) with smartphone readout | Cost-effective, portable, rapid analysis of multiple biomarkers | researchgate.net |
| Immunoassays | Bead-based assays in microchannels | Controlled incubation times (as low as 2 min), reduced sample volume | acs.org |
| Cell-Based Assays | Aptamer-coated microchannels for cancer cell capture and analysis | High specificity, enrichment of target cells, no sample pretreatment | mdpi.com |
| Proteomics | Integration of protein extraction, digestion, and analysis by mass spectrometry | Shortened analysis time from hours to minutes | elveflow.com |
Microfluidic platforms are particularly adept at handling small sample volumes, making them ideal for analyzing precious biological samples. nih.gov They can be used to create controlled microenvironments for studying cellular responses where a peptide like this compound might act as a signaling molecule or a substrate for cellular enzymes. nih.gov For example, microfluidic devices have been developed for the analysis of protein digestion products and for detecting specific peptide sequences. rsc.org The integration of sensitive detection methods, such as fluorescence or electrochemical sensors, directly onto the chip allows for the detection of analytes at very low concentrations. mdpi.comfrontiersin.org This capability is crucial for detecting subtle changes in peptide concentrations that may be indicative of a particular biological state or response. frontiersin.org
Future Perspectives and Emerging Research Frontiers for Z Leu Tyr Oh
Integration of Z-LEU-TYR-OH with Advanced Omics Technologies in Enzyme Research
The convergence of traditional biochemistry with advanced omics technologies—proteomics, metabolomics, and genomics—offers a powerful lens through which to study the interactions and effects of specific peptide compounds like this compound.
Proteomics: In enzyme research, proteomics can identify the full spectrum of proteins that may interact with this compound or its analogs within a cell or tissue. mdpi.com Techniques like affinity purification-mass spectrometry (AP-MS), using a tagged version of a this compound derivative, could isolate and identify binding partners, including primary enzymatic targets and secondary off-target interactors. This approach moves beyond single-enzyme assays to provide a systems-level view of the compound's cellular engagement. For instance, integrated multi-omics analyses have been used to unveil the impact of peptide analogs on bacterial metabolism, highlighting the power of this approach to understand intracellular effects. nih.gov
Metabolomics: This technology can map the downstream consequences of enzyme modulation by this compound. By quantifying changes in the cellular metabolome following exposure to the compound, researchers can infer which metabolic pathways are affected. Leucine (B10760876) and Tyrosine are themselves precursors in numerous pathways. mdpi.commdpi.com For example, Tyrosine is a precursor for catecholamines, and its metabolism is critical in many biological functions. nih.govfrontiersin.org Metabolomic studies could reveal how blocking a key protease with a this compound-based inhibitor alters the availability of these amino acids or their downstream products, providing crucial insights into the compound's functional role in a physiological context.
Genomics and Transcriptomics: These fields can help identify genetic factors that influence sensitivity to this compound. A cell's response to an enzyme inhibitor can be dictated by the expression level of the target enzyme or compensatory pathways. whiterose.ac.uk Genome-wide screening techniques, such as CRISPR-Cas9 screens, could identify genes that, when knocked out, confer resistance or sensitivity to a this compound analog, thereby uncovering novel components of the targeted pathway or mechanisms of action.
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Research Application for this compound | Potential Insights |
| Proteomics | Identify direct and indirect protein binding partners of this compound derivatives. | Discovery of novel target enzymes; understanding of off-target effects and protein complex modulation. |
| Metabolomics | Profile changes in cellular metabolites after treatment with this compound. | Elucidation of affected metabolic pathways; functional impact of enzyme inhibition. |
| Genomics | Perform CRISPR screens to find genes that modify cellular response to the compound. | Identification of resistance/sensitivity genes; discovery of new pathway components. |
| Transcriptomics | Analyze changes in gene expression following exposure to the compound. | Understanding of cellular compensatory mechanisms and regulatory networks. |
Novel Applications of this compound in Synthetic Biology and Enzyme Engineering
Synthetic biology and enzyme engineering are rapidly evolving fields that stand to benefit from and contribute to the study of specific peptide fragments like this compound. These disciplines focus on designing and constructing new biological parts, devices, and systems, or re-engineering existing ones for new purposes. mdpi.comnsf.gov
Enzyme Engineering: The Leu-Tyr motif can be incorporated into enzyme active sites or allosteric sites to fine-tune catalytic activity or substrate specificity. The site-specific incorporation of non-natural amino acids, including analogs of tyrosine, has become a key method for modifying enzyme properties. portlandpress.comanu.edu.au By replacing native residues with a Leu-Tyr sequence or its analogs, engineers can create enzymes with enhanced stability, altered substrate preference, or novel catalytic functions. For example, replacing a conserved tyrosine with analogs has been shown to enhance oxidase activity. acs.org This principle could be applied using this compound as a structural guide for creating custom enzymes.
Synthetic Biological Circuits: In synthetic biology, researchers build artificial gene circuits to control cellular processes. A this compound-based molecule could be used as an external trigger in such a circuit. For instance, an engineered protease could be designed to be specifically inhibited by a this compound analog. Addition of this molecule would then act as an "off-switch" for a pathway controlled by that protease, allowing for precise temporal control over the synthetic system. The development of such molecular tools is a core objective in synthetic biology. nih.govplos.org
Designer Peptides: The this compound scaffold can serve as a building block for larger, new-to-nature peptides with programmed biological activities. nih.gov By combining this dipeptide with other amino acid modules and post-translational modifications, it is possible to generate libraries of bioactive molecules for screening against various therapeutic targets.
Theoretical Advancements and Predictive Modeling for this compound Interactions
Computational chemistry and bioinformatics provide powerful tools for predicting and understanding the molecular interactions of compounds like this compound at an atomic level. These theoretical approaches can guide experimental work, saving time and resources.
Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target enzyme. Following docking, molecular dynamics (MD) simulations can model the compound's behavior over time, providing insights into the stability of the interaction and the conformational changes induced in the enzyme. mdpi.com These methods are crucial for understanding the mechanism of action of inhibitors and for the rational design of more potent or specific analogs.
Machine Learning and AI: As computational power grows, machine learning (ML) and artificial intelligence (AI) are becoming increasingly important in drug discovery and molecular biology. researchgate.net An ML model could be trained on data from known peptide-protein interactions to predict the binding affinity of this compound and its analogs for a wide range of enzymes. acs.orgcvut.cz Such models can analyze complex structure-activity relationships that are not immediately obvious to human researchers, accelerating the discovery of new targets and the optimization of lead compounds. acs.org
Quantum Mechanics (QM): For a highly detailed understanding of the enzymatic reaction mechanism, QM methods can be employed. These calculations can model the electronic rearrangements that occur during bond formation and breakage, such as the covalent modification of a cysteine residue in a protease active site by a Z-Leu-Tyr-chloromethylketone inhibitor. anu.edu.au This level of detail is essential for designing inhibitors with optimal reactivity and for understanding phenomena like proton delocalization in catalysis. anu.edu.au
Table 2: Predictive Modeling Techniques for this compound Research
| Modeling Technique | Purpose | Example Application |
| Molecular Docking | Predict binding pose and affinity. | Predicting how this compound fits into the active site of a calpain enzyme. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the peptide-enzyme complex. | Assessing the stability of the this compound-protease interaction over nanoseconds. |
| Machine Learning (ML) | Predict binding affinity and identify key structural features for interaction. | Developing a model to screen a virtual library of this compound analogs for high-affinity binders. |
| Quantum Mechanics (QM) | Model electronic details of chemical reactions. | Calculating the reaction energy barrier for the covalent inhibition of an enzyme by a this compound derivative. |
Unexplored Enzymatic Targets and Biological Pathways Modulated by this compound and Its Analogs
While this compound derivatives are known inhibitors of certain proteases like calpains, the full scope of their biological targets remains largely unexplored. The Leu-Tyr sequence is a common motif in proteins, suggesting that this dipeptide could interact with a broader range of enzymes than currently appreciated.
Orphan Enzymes: A significant number of enzymes have been identified biochemically but have no associated gene sequence, known as "orphan enzymes". nih.gov These represent a vast, unexplored territory for drug discovery. High-throughput screening of this compound and a library of its analogs against panels of orphan enzyme activities could lead to the identification of entirely new drug targets and biological pathways.
The N-degron Pathway: This cellular pathway recognizes specific N-terminal amino acids of proteins, targeting them for degradation. The identity of the N-terminal residue determines the protein's half-life. Residues including Leucine and Tyrosine are recognized as "primary" destabilizing residues by certain components of this pathway. pnas.org It is conceivable that this compound or its cell-permeable analogs could interfere with the N-degron pathway, either by competing for the recognition sites on E3 ligases like UBR1 or by modulating the activity of enzymes involved in processing protein N-termini. This could have profound effects on the regulation of protein turnover, with implications for processes from apoptosis to neurodegeneration. pnas.org
Kinases and Phosphatases: Tyrosine residues are famously the sites of phosphorylation by tyrosine kinases, a critical mechanism in cell signaling. While this compound itself is a dipeptide, it is plausible that it could interact with the substrate-binding pockets of certain tyrosine kinases or phosphatases, potentially modulating their activity. Exploring this possibility could open up new avenues for research in signal transduction.
Natural Product Biosynthesis: Many complex natural products are built from amino acid precursors via non-ribosomal peptide synthetases (NRPSs). Some of these biosynthetic pathways involve the functionalization of leucine or other amino acid residues. nih.gov this compound analogs could serve as probes to study these complex enzymatic systems or as building blocks that could be incorporated by engineered NRPSs to create novel natural products.
Q & A
Basic Research Questions
Q. What established protocols are recommended for synthesizing Z-LEU-TYR-OH, and how can reproducibility be ensured?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing benzyloxycarbonyl (Z) as a protective group for leucine. Critical steps include deprotection with trifluoroacetic acid (TFA), coupling reagents like HBTU/HOBt, and purification via reverse-phase HPLC (RP-HPLC). Reproducibility requires strict control of reaction conditions (temperature, solvent ratios) and validation through mass spectrometry (MALDI-TOF) and NMR .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with emphasis on amide proton shifts (δ 7.5–8.5 ppm) and aromatic tyrosine residues. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared spectroscopy (FT-IR) identifies carbonyl stretches (1650–1750 cm⁻¹). Researchers must report solvent systems (e.g., DMSO-d₆ for NMR) and purity thresholds (>95% via HPLC) .
Q. How can researchers verify the purity of this compound post-synthesis?
- Methodological Answer : RP-HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) is standard. Analytical thresholds include retention time consistency and UV absorption (280 nm for tyrosine). Complementary techniques like thin-layer chromatography (TLC) and elemental analysis further confirm purity. Contaminants (e.g., residual protecting groups) should be quantified via integration of HPLC peaks .
Advanced Research Questions
Q. What experimental strategies optimize this compound synthesis yield under non-polar solvent conditions?
- Methodological Answer : Solvent polarity impacts coupling efficiency. In dichloromethane (DCM) or dimethylformamide (DMF), pre-activation of carboxyl groups with carbodiimides (DCC/EDC) enhances reaction rates. Kinetic studies under varying solvent ratios (e.g., DCM:DMF 4:1) and temperature gradients (0–25°C) can identify optimal conditions. Yield quantification via gravimetric analysis and LC-MS is critical .
Q. How should researchers resolve contradictions in reported NMR data for this compound across studies?
- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. Deuterated solvents (e.g., D₂O vs. DMSO-d₆) alter proton chemical shifts. 2D NMR techniques (COSY, NOESY) clarify spin-spin coupling and spatial interactions. Comparative analysis with literature data (e.g., BioMagResBank entries) and controlled replications under standardized conditions are advised .
Q. What computational methods are suitable for modeling this compound’s conformational dynamics in aqueous environments?
- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or CHARMM force fields can predict peptide folding. Parameters include solvation models (TIP3P water), temperature (300 K), and simulation timescales (≥100 ns). Validation against circular dichroism (CD) spectra or small-angle X-ray scattering (SAXS) data ensures accuracy .
Q. How can stability studies for this compound be designed to account for pH-dependent degradation?
- Methodological Answer : Accelerated stability testing across pH ranges (2–12) at 37°C identifies degradation pathways (e.g., hydrolysis of the Z group). High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) monitors degradation products. Statistical models (e.g., Arrhenius plots) predict shelf-life under physiological conditions .
Data Analysis & Contradiction Resolution
Q. What statistical approaches address variability in this compound bioactivity assays?
- Methodological Answer : Dose-response curves (log[inhibitor] vs. normalized response) with triplicate measurements minimize variability. Outlier detection via Grubbs’ test and ANOVA identifies experimental inconsistencies. Meta-analysis of published IC₅₀ values using random-effects models accounts for inter-study heterogeneity .
Q. How should conflicting solubility data for this compound in polar aprotic solvents be analyzed?
- Methodological Answer : Solubility discrepancies may stem from crystallinity differences (amorphous vs. crystalline forms). Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) characterize physical forms. Hansen solubility parameters (HSPs) guide solvent selection, with validation via saturation shake-flask assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
